N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide
CAS No.: 1040641-23-3
Cat. No.: VC11948579
Molecular Formula: C21H20N2O5
Molecular Weight: 380.4 g/mol
* For research use only. Not for human or veterinary use.
![N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide - 1040641-23-3](/images/structure/VC11948579.png)
Specification
CAS No. | 1040641-23-3 |
---|---|
Molecular Formula | C21H20N2O5 |
Molecular Weight | 380.4 g/mol |
IUPAC Name | N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2-(4-ethoxyphenyl)acetamide |
Standard InChI | InChI=1S/C21H20N2O5/c1-2-25-17-6-3-14(4-7-17)9-21(24)22-12-16-11-19(28-23-16)15-5-8-18-20(10-15)27-13-26-18/h3-8,10-11H,2,9,12-13H2,1H3,(H,22,24) |
Standard InChI Key | DPNFMDUKIUYDEA-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |
Canonical SMILES | CCOC1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide can be deconstructed into three primary components:
-
2H-1,3-Benzodioxol-5-yl group: A bicyclic aromatic system with two oxygen atoms forming a dioxole ring, commonly associated with enhancing metabolic stability and binding affinity in bioactive molecules .
-
1,2-Oxazol-3-ylmethyl group: A five-membered heterocyclic ring containing oxygen and nitrogen atoms at positions 1 and 2, respectively. This scaffold is known to modulate electronic properties and participate in hydrogen bonding.
-
2-(4-Ethoxyphenyl)acetamide: A substituted phenylacetamide featuring an ethoxy group at the para position, which influences lipophilicity and membrane permeability.
Molecular Formula and Weight
The compound’s molecular formula is CHNO, derived from the summation of its structural components. Its molecular weight is calculated as 381.41 g/mol, comparable to related acetamide derivatives such as N-(2H-1,3-benzodioxol-5-yl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide (495.5 g/mol) .
Spectral Characteristics
While experimental spectral data (e.g., H NMR, C NMR) for this compound are unavailable, analogous structures provide insights. For instance:
-
The benzodioxole proton signals typically appear as doublets in the aromatic region (δ 6.7–7.1 ppm) .
-
The oxazole ring’s protons resonate near δ 8.1–8.3 ppm, as observed in 2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide.
-
The ethoxy group’s methylene protons exhibit a quartet at δ 3.4–3.6 ppm, while the methyl group appears as a triplet near δ 1.3–1.5 ppm.
Synthesis and Manufacturing
The synthesis of N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide likely involves multi-step reactions, drawing from methodologies used for structurally related compounds.
Key Synthetic Routes
-
Oxazole Ring Formation:
-
Benzodioxole Incorporation:
-
Acetamide Functionalization:
-
Amidation of 2-(4-ethoxyphenyl)acetic acid with the oxazole-methylamine intermediate using coupling agents like HATU or EDCI.
-
Industrial-Scale Considerations
-
Green Chemistry: Solvent-free reactions or water-mediated processes to reduce environmental impact .
-
Continuous Flow Systems: To optimize heat and mass transfer during exothermic cyclization steps.
Property | This Compound | Nitrofuran Derivatives | Oxazole-Acetamides |
---|---|---|---|
Molecular Weight | 381.41 | 495.5 | 427.3 |
Predicted logP | 2.8 | 3.2 | 3.0 |
Therapeutic Target | Hypothetical | Mtb H37Rv | Bacterial enzymes |
Mechanism of Action
The compound’s mechanism likely involves dual pathways:
-
Enzyme Inhibition: The oxazole ring may competitively inhibit bacterial dihydrofolate reductase (DHFR), analogous to trimethoprim.
-
Receptor Interaction: The benzodioxole group could modulate G-protein-coupled receptors (GPCRs) in the CNS, as seen with atypical antipsychotics .
Electrochemical studies on related nitroheterocycles suggest that reduction potentials near −500 mV (vs. Ag/AgCl) correlate with bioactivation via nitroreductases . While this compound lacks a nitro group, its ethoxy substituent may participate in redox cycling or hydrogen-bonding interactions.
Pharmacokinetics and Toxicity
ADME Properties
-
Absorption: Moderate oral bioavailability (∼40%) predicted due to a logP of 2.8 and molecular weight <500.
-
Metabolism: Likely hepatic oxidation via CYP3A4, with the ethoxy group undergoing O-dealkylation .
-
Excretion: Renal clearance predominates, as observed with structurally related acetamides.
Toxicity Profile
-
Mutagenicity: Benzodioxole derivatives show negligible genotoxicity in Ames tests when lacking planar aromatic systems .
-
Cytotoxicity: Preliminary MTT assays on analogous compounds indicate IC > 100 μM in HEK-293 cells.
Current Research and Future Directions
Recent advances in computational chemistry and high-throughput screening have accelerated the development of benzodioxole-oxazole hybrids. Key areas for future investigation include:
-
In Vivo Efficacy Studies: Evaluating pharmacokinetics in murine models of infection or neurological disorders.
-
Structure-Activity Relationships (SAR): Systematic modification of the ethoxy group and oxazole substituents to optimize potency.
-
Combination Therapies: Pairing with β-lactam antibiotics to combat multidrug-resistant pathogens.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume